molecular formula C16H22FNO B1203284 Melperone CAS No. 3575-80-2

Melperone

Cat. No.: B1203284
CAS No.: 3575-80-2
M. Wt: 263.35 g/mol
InChI Key: DKMFBWQBDIGMHM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Melperone is an atypical antipsychotic of the butyrophenone chemical class . It primarily targets D2 dopaminergic and 5HT2A serotonergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

This compound acts as an antagonist at its primary targets . This means it binds to these receptors and blocks their activity. Specifically, it demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity to D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration .

Pharmacokinetics

This compound exhibits good bioavailability when administered orally or intramuscularly . Specifically, the bioavailability is 87% for intramuscular injection , 54% for oral administration via syrup , and 65% for oral administration via tablet . The compound is metabolized in the liver and has an elimination half-life of 3-4 hours for oral administration and 6 hours for intramuscular injection . It is excreted renally, with 70% as metabolites and 5.5-10.4% as unchanged drug .

Result of Action

The molecular and cellular effects of this compound’s action result in its antipsychotic effect. It has been demonstrated to produce an antipsychotic effect at doses that cause minimal extrapyramidal symptoms frequently associated with more traditional antipsychotics . This makes it a suitable treatment for conditions like schizophrenia, sleep disorders, confusion, and psychomotor dysfunction associated with geriatric, psychiatric, and alcohol-dependent patients .

Biochemical Analysis

Biochemical Properties

Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity for D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . The compound interacts with these receptors by binding to them and inhibiting their activity, which helps to alleviate symptoms of psychosis and agitation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism, resulting in the therapeutic effects observed in patients with schizophrenia and other psychiatric disorders . Additionally, this compound has been shown to produce minimal extrapyramidal symptoms, which are often associated with traditional antipsychotics .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . By binding to these receptors, this compound inhibits their activity, which helps to balance neurotransmitter levels in the brain and reduce symptoms of psychosis . The compound’s weak affinity for D2 receptors allows it to dissociate quickly, reducing the risk of dopamine receptor supersensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to have a moderate effect on QT prolongation at clinical doses, which necessitates ECG monitoring . Over time, this compound’s stability and degradation can impact its long-term effects on cellular function, with studies indicating that it remains effective in managing symptoms of schizophrenia and other psychiatric disorders .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to reduce mean aortic blood pressure and increase heart rate in dogs . Higher doses can lead to more pronounced effects on ventricular and atrial refractoriness . Toxic or adverse effects at high doses include sedation and QT interval prolongation .

Metabolic Pathways

This compound is primarily metabolized in the liver and excreted mainly in the urine . The compound’s metabolism can be influenced by other drugs, such as Stiripentol, which can decrease its excretion rate and result in higher serum levels . The metabolic pathways involved in this compound’s breakdown include hepatic enzymes that facilitate its conversion into metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of 54% when taken orally via syrup and 65% when taken as a tablet . The compound is known to bind to plasma proteins, which aids in its distribution throughout the body . This compound’s localization and accumulation in specific tissues can be influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound involves its distribution to specific compartments or organelles within cells. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to these locations . This compound’s weak affinity for dopamine receptors allows it to rapidly dissociate, which may contribute to its atypical antipsychotic profile .

Preparation Methods

The synthesis of melperone involves the reaction of 4-fluorobutyrophenone with 4-methylpiperidine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Melperone undergoes various chemical reactions, including:

Scientific Research Applications

Melperone has a wide range of scientific research applications:

Comparison with Similar Compounds

Melperone is structurally related to other butyrophenone antipsychotics like haloperidol. it is classified as an atypical antipsychotic due to its unique receptor binding profile and lower risk of extrapyramidal side effects. Similar compounds include:

This compound’s unique combination of receptor affinities and lower side effect profile makes it a valuable option in the treatment of various psychiatric conditions.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFBWQBDIGMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1622-79-3 (hydrochloride)
Record name Melperone [INN:BAN:DCF]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0023298
Record name Methylperone
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Molecular Weight

263.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

120-125
Record name Melperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09224
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Mechanism of Action

Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine.
Record name Melperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09224
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CAS No.

3575-80-2
Record name Melperone
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URL https://commonchemistry.cas.org/detail?cas_rn=3575-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Melperone [INN:BAN:DCF]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Methylperone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one
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Record name MELPERONE
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Melting Point

78-82
Record name Melperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09224
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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